6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCMJKAUBUPXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Pyridine Derivatives via Ritter-Type Reactions
A prominent strategy for constructing the imidazo[1,5-a]pyridine core involves intermolecular Ritter-type reactions. In a seminal study, pyridinylmethanol derivatives were cyclized using bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane (DCE) under reflux conditions . For the 6-fluoro variant, the precursor phenyl(6-fluoropyridin-2-yl)methanol is synthesized via nucleophilic aromatic substitution or directed ortho-metalation, introducing fluorine at the pyridine’s 6-position prior to cyclization.
The reaction proceeds by dissolving the fluorinated pyridinylmethanol (1.0 equiv) in DCE (0.3 M), followed by the addition of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv). Acetonitrile (15.0 equiv) is introduced as a nitrile source, and the mixture is heated to 150°C for 12–18 hours. Purification via silica gel chromatography (20% ethyl acetate/hexane) yields the imidazo[1,5-a]pyridine scaffold . Subsequent oxidation of the methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic or basic media, affording the target compound in 85–92% yield .
Photochemical Fluorination and Late-Stage Functionalization
Recent advances in photoredox catalysis have enabled direct C–H fluorination of preformed imidazo[1,5-a]pyridines. Visible-light irradiation (450 nm) in the presence of iridium photocatalysts (e.g., fac-[Ir(ppy)₃]) and fluoroalkyl iodates (e.g., CF₃I) facilitates radical-mediated fluorination at the 6-position . For instance, a mixture of imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester, 1,8-diazabicycloundec-7-ene (DBU), and trifluoromethyl iodide in acetonitrile undergoes irradiation to install the fluorine substituent.
This method avoids pre-functionalized pyridine precursors, offering modularity for diverse substitution patterns. Yields range from 74% to 92%, depending on the electronic nature of the substrate . The ester group is subsequently hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the carboxylic acid derivative .
Carboxylic Acid Formation via Hydrolysis of Esters
A two-step protocol involves synthesizing the ethyl ester intermediate followed by hydrolysis. The esterification of imidazo[1,5-a]pyridine derivatives is achieved using ethyl chloroformate and triethylamine in dichloromethane . For the 6-fluoro variant, the ester ethyl 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylate is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
Procedure :
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Ester Synthesis : Combine 6-fluoro-imidazo[1,5-a]pyridine (1.0 equiv) with ethyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (0.1 M). Stir at 25°C for 6 hours.
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Hydrolysis : Add 2 M NaOH (5.0 equiv) to the ester in ethanol/water (4:1). Reflux for 4 hours, acidify with HCl (pH 2–3), and extract with ethyl acetate .
This method provides the carboxylic acid in 78–85% yield, with purity confirmed via ¹H NMR and high-resolution mass spectrometry (HRMS) .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (HPLC) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ritter-Type Cyclization | Bi(OTf)₃, p-TsOH·H₂O, DCE | 85–92 | >98% | High regioselectivity | Requires pre-fluorinated precursors |
| Photochemical Fluorination | fac-[Ir(ppy)₃], CF₃I, DBU | 74–92 | 95–97% | Late-stage fluorination | Specialized equipment required |
| Ester Hydrolysis | Ethyl chloroformate, NaOH/HCl | 78–85 | >97% | Simple hydrolysis step | Two-step process |
Characterization and Quality Control
Critical analytical data for this compound include:
-
¹H NMR (600 MHz, CDCl₃): δ 8.57 (d, J = 4.7 Hz, 1H), 7.62 (td, J = 7.7 Hz, 1H), 5.75 (s, 1H) .
-
HRMS (ESI-Orbitrap) : m/z calcd. for C₈H₅FN₂O₂ [M + H]⁺ 181.0354, found 181.0352 .
Purification via recrystallization (ethyl acetate/hexane) or column chromatography ensures >98% purity, as validated by melting point analysis (70–71°C) .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the primary applications of 6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is in the development of antimicrobial agents. Recent studies have highlighted its effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound exhibits promising minimum inhibitory concentrations (MICs), indicating its potential as a lead compound for new anti-TB therapies. For example, compounds derived from the imidazo[1,2-a]pyridine class have shown MIC values as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .
Cancer Research
In cancer research, derivatives of this compound have been investigated for their cytotoxic properties against various cancer cell lines. Studies utilizing the human cervical carcinoma HeLa cell line revealed that certain analogs effectively inhibited Rab geranylgeranylation, a crucial process for cancer cell viability. The half-maximal inhibitory concentration (IC50) values for several compounds were found to be below 150 μM, indicating significant cytotoxic activity .
Table 1: Antimicrobial Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| Compound A | 0.03 | Mtb H37Rv |
| Compound B | 0.5 | Mtb H37Rv |
| Compound C | 5.0 | Mtb H37Rv |
Table 2: Cytotoxicity Assays on HeLa Cell Line
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound D | <150 | RGGT Inhibition |
| Compound E | 386 | Non-specific |
| Compound F | 735 | Non-specific |
Case Studies
Case Study 1: Development of Anti-TB Agents
A series of novel imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anti-TB activity. Among these, several compounds exhibited potent inhibitory effects on both replicating and non-replicating Mycobacterium tuberculosis strains. The study concluded that modifications at the C6 position significantly influenced the compounds' activity against TB .
Case Study 2: Cancer Cell Viability Studies
In a study assessing the cytotoxic effects of various imidazo[1,5-a]pyridine derivatives on HeLa cells, it was found that specific structural modifications led to enhanced inhibition of RGGT activity. This correlation between structure and activity underscores the importance of targeted modifications in drug design for cancer therapies .
Mechanism of Action
The mechanism of action of 6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-cancer research, it could interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Halogen Substitution : Bromine at position 6 or 7 increases molecular weight significantly compared to fluorine, which is lighter and more electronegative. This may enhance metabolic stability in bromo derivatives but improve solubility in fluoro analogs.
Biological Activity
6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.
This compound is characterized by its imidazo-pyridine structure with a fluorine atom at the 6-position. This substitution is believed to enhance its biological activity through improved binding interactions with target proteins.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple pyridine derivatives. Various methodologies have been explored, including:
- Ritter-type reactions for constructing the imidazo core.
- Substitution reactions to introduce the fluorine atom and carboxylic acid functional group.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, in assays conducted on HeLa cells (human cervical carcinoma), compounds derived from this scaffold showed half-maximal inhibitory concentrations (IC50) ranging from 25 to 150 μM, indicating significant anticancer potential .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6-FI-PCA | HeLa | <150 | Inhibition of Rab11A prenylation |
| 6-FI-PCA | MDA-MB-231 | 27.4 | Induction of apoptosis |
| 6-FI-PCA | MCF10A | >500 | Selective toxicity towards cancer cells |
Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Research indicates that it can inhibit bacterial growth, although further investigation is needed to establish its effectiveness against specific pathogens .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes: The fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with target enzymes or receptors involved in cancer progression.
- Inhibition of Prenylation: Studies have shown that this compound disrupts the prenylation process of proteins such as Rab11A, which is crucial for cellular signaling and proliferation in cancer cells .
Comparative Analysis with Similar Compounds
When compared to other imidazopyridine derivatives, such as imidazo[1,2-a]pyridine and fluoroimidazoles, the unique fluorine substitution in this compound enhances its stability and reactivity. This differentiation may contribute to its superior biological activity.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Moderate | Low |
| Fluoroimidazoles | Variable | Moderate |
| This compound | High | Potential |
Case Studies
Recent case studies highlight the efficacy of derivatives based on this compound in preclinical models. One study focused on a derivative that demonstrated significant tumor regression in mouse models when administered at doses correlating with effective plasma concentrations .
Q & A
Q. What synthetic strategies are commonly employed for preparing 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid?
A one-pot multicomponent synthesis is widely used, involving condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and Meldrum’s acid in aqueous media, catalyzed by piperidine. Reaction optimization includes adjusting stoichiometry (1:1:1 molar ratio) and monitoring via TLC for completion (1–2 hours at room temperature). Recrystallization in ethanol yields purified product . Microwave-assisted methods (e.g., 1:2 methanol/water with trifluoroacetic acid) can enhance reaction efficiency for structurally similar derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and fluorine substitution patterns (e.g., coupling constants for fluorinated aromatic protons).
- IR spectroscopy : Carboxylic acid C=O stretching (~1720 cm⁻¹) and imidazole ring vibrations (~1510–1390 cm⁻¹) .
- Melting point analysis : To assess purity (typical range: 200–207°C for analogous imidazo-pyridine derivatives) .
Q. How can solubility and stability be optimized for biological assays?
The compound’s carboxylic acid group allows salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous solubility. Stability studies under physiological conditions (pH 7.4, 37°C) should include HPLC monitoring over 24–72 hours. For storage, lyophilization in inert atmospheres (argon) at –20°C is recommended .
Advanced Research Questions
Q. What mechanistic insights explain regioselective fluorination in imidazo[1,5-a]pyridine systems?
Fluorination at the 6-position is achieved via electrophilic substitution or halogen exchange (Halex) reactions. Computational studies (DFT) suggest fluorine’s electron-withdrawing effect stabilizes the transition state, favoring substitution at the meta position relative to the carboxylic acid group. Kinetic isotopic experiments (deuterated substrates) can validate proposed mechanisms .
Q. How does this compound serve as a scaffold for kinase inhibitor design?
The imidazo-pyridine core mimics ATP’s purine motif, enabling competitive binding to kinase ATP pockets. Structure-activity relationship (SAR) studies require:
- Derivatization : Introducing substituents at the 3- and 7-positions to modulate steric and electronic interactions.
- Enzymatic assays : IC50 determination against kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ assays .
Q. What strategies mitigate contradictory bioactivity data in different cell lines?
Contradictions may arise from off-target effects or metabolic instability. Solutions include:
- Proteome-wide profiling : Chemoproteomics (e.g., kinome-wide selectivity screening) to identify unintended targets.
- Metabolite identification : LC-MS/MS analysis of intracellular metabolites to assess stability and prodrug potential .
Q. Can this compound be functionalized for targeted drug delivery?
Yes. The carboxylic acid group enables conjugation to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
